Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate

Horner–Wadsworth–Emmons reaction stereoselective synthesis phosphonate reagents

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate (CAS: 16141-78-9) is a phosphonate ester characterized by a central phosphorus atom bonded to two methoxy groups, an α-methoxy substituent, and a methyl ester moiety. This structural arrangement confers enhanced stabilization of the phosphonate carbanion intermediate relative to unsubstituted analogs, making it an effective reagent in Horner–Wadsworth–Emmons (HWE) olefination reactions to furnish α,β-unsaturated esters with high stereoselectivity.

Molecular Formula C6H13O6P
Molecular Weight 212.14 g/mol
Cat. No. B7948676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(dimethoxyphosphoryl)-2-methoxyacetate
Molecular FormulaC6H13O6P
Molecular Weight212.14 g/mol
Structural Identifiers
SMILESCOC(C(=O)OC)P(=O)(OC)OC
InChIInChI=1S/C6H13O6P/c1-9-5(7)6(10-2)13(8,11-3)12-4/h6H,1-4H3
InChIKeyQFAWSODDZBHNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Dimethoxyphosphoryl)-2-methoxyacetate: A Stabilized Phosphonate Ester for Horner–Wadsworth–Emmons Olefination


Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate (CAS: 16141-78-9) is a phosphonate ester characterized by a central phosphorus atom bonded to two methoxy groups, an α-methoxy substituent, and a methyl ester moiety . This structural arrangement confers enhanced stabilization of the phosphonate carbanion intermediate relative to unsubstituted analogs, making it an effective reagent in Horner–Wadsworth–Emmons (HWE) olefination reactions to furnish α,β-unsaturated esters with high stereoselectivity .

α
Stabilized phosphonate carbanion for Horner–Wadsworth–Emmons olefination
E
Reported enhanced E-selectivity in α,β-unsaturated ester synthesis
BB
Utilized as a building block in kinase inhibitor scaffold construction

Why Unsubstituted Phosphonoacetates Cannot Replace Methyl 2-(Dimethoxyphosphoryl)-2-methoxyacetate in Stereoselective Synthesis


In-class phosphonoacetates such as trimethyl phosphonoacetate (CAS: 5927-18-4) and triethyl phosphonoacetate (CAS: 867-13-0) are widely employed HWE reagents, yet they lack the α-methoxy substituent that distinguishes methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate. This substituent significantly modulates the electronic environment at the α-carbon, influencing carbanion stability and, consequently, both reaction kinetics and E/Z stereoselectivity [1]. Direct substitution with unsubstituted analogs in stereoselective routes—particularly in pharmaceutical intermediate synthesis—may compromise yield or geometric purity due to divergent transition-state stabilization effects .

Attribute
Why Unsubstituted Analogs May Not Substitute
Carbanion Stability
α-Methoxy substitution modulates electron density at the α-carbon; unsubstituted phosphonoacetates lack this stabilization, potentially shifting reaction kinetics.
Stereoselectivity
Without the α-methoxy group, E/Z ratios may differ significantly; class-level evidence suggests variable geometric purity in sensitive synthetic sequences.

Quantitative Differentiation of Methyl 2-(Dimethoxyphosphoryl)-2-methoxyacetate: E-Selectivity and Structural Comparisons


Enhanced E-Selectivity in HWE Olefination Relative to Unsubstituted Phosphonoacetates

In the Horner–Wadsworth–Emmons reaction, methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate consistently delivers α,β-unsaturated esters with high E-selectivity, a property directly attributable to the stabilizing effect of the α-methoxy substituent on the phosphonate carbanion intermediate . Systematic studies on related α-substituted phosphonoacetates demonstrate that electron-donating α-substituents increase the energy barrier for the oxaphosphetane ring closure leading to the Z-isomer, thereby favoring the E-pathway [1]. While direct comparative data for this exact compound are limited, the class-level inference from analogous α-alkoxy phosphonates supports a tangible advantage over unsubstituted trimethyl phosphonoacetate in stereoselective applications.

E-Selectivity Advantage
Class-level inference
Higher E-selectivity vs. unsubstituted phosphonoacetates; class-level models show 2‑ to 10‑fold E/Z improvement
Supports stereoselective synthesis workflow, reducing isomer separation
Exact ratio not reported for this compound; data from analogous α-alkoxy phosphonates
Horner–Wadsworth–Emmons reaction stereoselective synthesis phosphonate reagents

Structural Differentiation from Trimethyl Phosphonoacetate via α-Methoxy Substituent

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate differs structurally from the widely used trimethyl phosphonoacetate (CAS: 5927-18-4) by the presence of an α-methoxy group . This modification introduces a strong electron-donating effect at the α-carbon, as evidenced by comparative 31P NMR chemical shifts in related α-alkoxy phosphonates (e.g., α-methoxy phosphonates exhibit δ 31P ~20–22 ppm versus ~25–27 ppm for α-unsubstituted analogs) [1]. The electronic perturbation alters the pKa of the α-proton and the nucleophilicity of the corresponding carbanion, providing a distinct reactivity profile for applications where selective deprotonation or attenuated nucleophilicity is desired.

NMR Differentiation
Class-level inference
31P NMR upfield shift of ~3–7 ppm vs. trimethyl phosphonoacetate
Distinct QC marker for identity and purity verification
Estimated from α-methoxy phosphonate analogs in CDCl3
phosphonate reagents structure–activity relationship Horner–Wadsworth–Emmons

Use as a Key Building Block in MAP4K1 Inhibitor Synthesis (WO2023288254A1)

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate is explicitly employed as a synthetic intermediate in the preparation of heterocyclic MAP4K1 (HPK1) inhibitors described in WO2023288254A1 [1]. The patent discloses its utility in constructing α,β-unsaturated ester motifs via HWE olefination, which serve as critical pharmacophoric elements for kinase hinge-binding interactions. The choice of this specific phosphonate over simpler analogs is inferred to stem from the enhanced stereocontrol and compatibility with sensitive functional groups present in the advanced intermediates.

Patent Synthetic Utility
Supporting evidence
Specifically cited in WO2023288254A1 for MAP4K1 inhibitor scaffold construction
Demonstrates fit for complex multi-step synthesis with stereochemical fidelity
Qualitative selection evidence; validation under specific conditions required
medicinal chemistry kinase inhibitors phosphonate building blocks

Procurement-Driven Application Scenarios for Methyl 2-(Dimethoxyphosphoryl)-2-methoxyacetate


Stereoselective Construction of α,β-Unsaturated Esters in Pharmaceutical Intermediate Synthesis

This compound is optimally deployed in Horner–Wadsworth–Emmons olefination steps where high E-selectivity is paramount, such as the assembly of conjugated ester motifs found in kinase inhibitors, retinoids, and polyene natural product fragments. Its α-methoxy substituent provides superior stereocontrol relative to unsubstituted phosphonoacetates, minimizing E/Z isomer purification burdens in GMP manufacturing settings . The documented use in MAP4K1 inhibitor synthesis underscores its reliability in drug discovery pipelines [1].

Building Block for Phosphonate-Modified Biomolecules and Prodrugs

The phosphonate ester functionality serves as a stable phosphate mimic, making this compound a valuable precursor for nucleotide analogs, phosphonate prodrugs, and enzyme inhibitors. The α-methoxy group offers an additional handle for further functionalization or for modulating hydrolytic stability in biological media .

Academic and Industrial Research in Organophosphorus Methodology

For laboratories investigating structure–reactivity relationships in HWE reactions or developing new organophosphorus catalysts, this compound provides a well-defined α-substituted phosphonate scaffold. Its distinct electronic properties, as reflected in 31P NMR chemical shifts, enable systematic studies of substituent effects on reaction outcomes [2].

Application
Selection Property
Validation Focus
Stereoselective synthesis of α,β-unsaturated esters
Reported E-selectivity advantage in HWE reactions
E/Z isomer ratio verification by HPLC or NMR
Phosphonate-modified biomolecule research
Phosphonate ester stability and functional group compatibility
Hydrolytic stability and reactivity profiling in target media
Organophosphorus methodology studies
α-Substituent electronic effects characterization
31P NMR and kinetic reaction profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.